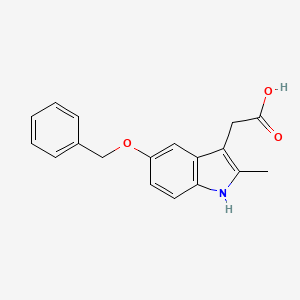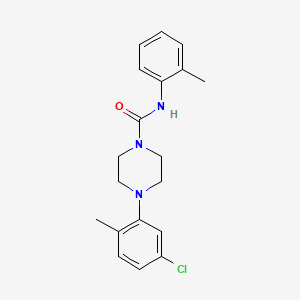![molecular formula C19H16F3N3O2S2 B3013010 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034470-99-8](/img/structure/B3013010.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a heterocyclic compound that includes a benzo[d]thiazole moiety, which is known for its biological significance. The compound's structure suggests potential for various chemical interactions and activities due to the presence of multiple functional groups such as the thiazole ring, the trifluoromethyl group, and the pyrrolidine ring.
Synthesis Analysis
The synthesis of related benzo[d]thiazol-2-amines has been achieved through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which is a metal-free approach with a broad scope of substrates . Although the exact synthesis of the compound is not detailed in the provided papers, similar strategies could potentially be applied for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of a related compound, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, has been studied using X-ray diffraction methods and optimized using density functional theory (DFT) . The optimized structure parameters and vibrational modes were found to be consistent with experimental data. This suggests that a similar approach could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The benzo[d]thiazole derivatives are known to undergo various chemical reactions. For instance, thiocarbamides can react with oxidants to form different structures as studied by X-ray diffraction . The presence of the pyridinyl group in the compound could also offer additional reactivity, as seen in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can be characterized by techniques such as FT-IR, NMR, UV–Vis spectroscopy, and thermal analysis methods like TG/DTA . These methods provide insights into the stability and behavior of the material against temperature. The presence of the trifluoromethyl group could influence the compound's physical properties, such as its lipophilicity and electronic properties, which could be explored through similar analytical techniques.
Case Studies
While the provided papers do not mention specific case studies involving the exact compound , they do provide insights into the antimicrobial activity of related compounds. For example, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity against various strains, including M. tuberculosis . This suggests that the compound could also possess biological activities worth investigating.
Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Methods and Mechanisms : Advanced synthetic methods have been developed for the construction of complex molecules involving benzo[d]thiazole derivatives. These methods include hypervalent iodine-promoted regioselective oxidative C–H functionalization for synthesizing biologically potent molecules (Mariappan et al., 2016) and palladium-catalyzed carbonylative multicomponent synthesis, demonstrating the versatility of these synthetic approaches in accessing functionalized benzimidazothiazoles (Veltri et al., 2016).
Structural Elucidation and Optimization : Detailed structural analysis through techniques such as X-ray diffraction has been employed to confirm the molecular geometry of benzo[d]thiazole derivatives, providing a foundation for further synthetic and application-oriented studies (Inkaya, 2018).
Biological Activities and Applications
Antibacterial and Antimycobacterial Activity : Research has demonstrated that certain benzo[d]thiazole derivatives exhibit significant antibacterial and antimycobacterial activities, highlighting their potential as therapeutic agents (Belveren et al., 2017).
Antioxidant Activity : Studies have also explored the antioxidant potential of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, emphasizing the environmental benefits of water as a solvent in their synthesis (Bonacorso et al., 2016).
Antitumor Activity : Novel chromenones bearing the benzothiazole moiety have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, indicating their promising potential as anticancer agents (El-Helw et al., 2019).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S2/c20-19(21,22)12-5-7-23-16(9-12)27-13-6-8-25(10-13)17(26)11-28-18-24-14-3-1-2-4-15(14)29-18/h1-5,7,9,13H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIZXCHMTGVYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3012928.png)


![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)
![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)
![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)
![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

